
5-fluoro-1H-indole-7-carbonitrile
Übersicht
Beschreibung
5-fluoro-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C9H5FN2 and its molecular weight is 160.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Modulators Development
5-Fluoro-1H-indole-7-carbonitrile derivatives have been explored in the design and synthesis of new progesterone receptor (PR) modulators. These compounds, particularly those with specific substitutions at the indole ring, have shown potential in female healthcare applications such as contraception, fibroids, endometriosis, and certain breast cancers. Subtle structural changes within these molecules can switch their functional properties between agonist and antagonist, impacting their biological activity significantly (Fensome et al., 2008).
Radiopharmaceutical Development
Derivatives of this compound have been synthesized and radiofluorinated for potential use in positron emission tomography (PET) imaging, specifically targeting the dopamine D4 receptor. These derivatives, after undergoing in vitro characterization, have shown high selectivity and affinity for the D4 receptor subtype, making them suitable candidates for PET imaging probes. The optimized radiofluorination conditions have yielded significant radiochemical yields, indicating their potential for further development in neuroimaging (Tietze et al., 2006).
Anticancer Compound Synthesis
A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized using a one-pot multicomponent reaction approach. These compounds exhibited potent anticancer activities against various human cancer cell lines, including colon and lung cancer cells. This highlights the potential of this compound derivatives in the development of new anticancer therapies (Radwan et al., 2020).
Charge Storage Material Development
Fluoropolymers, including those derived from 5-fluoroindole, have been investigated for their electrochemical properties as charge storage materials. Specifically, poly(5-fluoroindole) nanowires have demonstrated excellent electrochemical performance, including high specific capacitance, good cycling stability, and slow self-discharge behavior. These findings suggest that fluorine-substituted conjugated polyindoles could be promising materials for supercapacitor applications (Wang et al., 2019).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-fluoro-1h-indole-7-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
5-fluoro-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The interactions between this compound and these biomolecules often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with specific cellular targets . These interactions can lead to the activation or inhibition of signaling pathways, resulting in changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation . Additionally, these compounds can modulate the expression of genes involved in various biological processes, contributing to their therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to participate in the metabolism of tryptophan, an essential amino acid, and its degradation products . These interactions can influence the overall metabolic balance within cells, contributing to the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives have been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization can impact the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Eigenschaften
IUPAC Name |
5-fluoro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYATWYHRJOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395174 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-80-9 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)
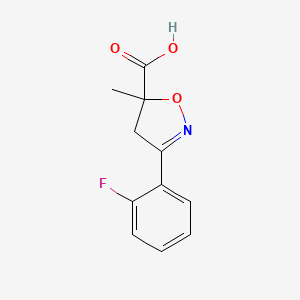
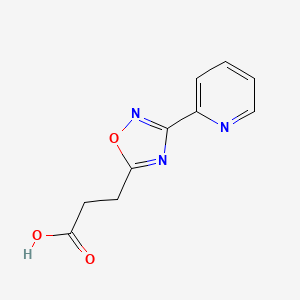
![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)
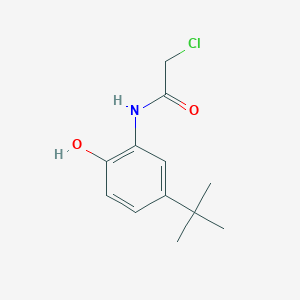
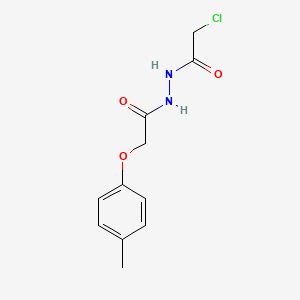



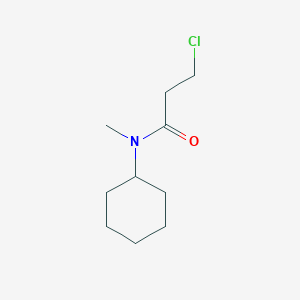
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)



